molecular formula C15H11Cl3FNO4S B560110 Nav1.7 inhibitor

Nav1.7 inhibitor

カタログ番号: B560110
分子量: 426.7 g/mol
InChIキー: VHPXWPAGHGHDCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nav1.7 阻害剤は、電位依存性ナトリウムチャネルアイソフォーム1.7(Nav1.7)を標的とする化合物です。このチャネルは、感覚ニューロンで主に発現し、痛みのシグナル伝達に重要な役割を果たしています。 Nav1.7 遺伝子の変異は、先天性無痛症または発作性極度疼痛症候群などの状態を引き起こす可能性があります Nav1.7 は、痛覚における重要な役割を担っているため、非オピオイド鎮痛薬の開発における重要なターゲットとなっています .

化学反応の分析

Nav1.7 阻害剤は、以下を含むさまざまな化学反応を起こします。

これらの反応から生成される主な生成物には、Nav1.7 阻害剤などの、他のナトリウムチャネルアイソフォームに対する選択性を高めた薬理学的特性を備えた修飾された阻害剤が含まれます .

科学研究の応用

Nav1.7 阻害剤は、幅広い科学研究の応用を備えています。

科学的研究の応用

Neuropathic Pain

Nav1.7 inhibitors have shown promise in treating neuropathic pain, which arises from nerve damage. For instance, TV-45070 , developed by Xenon Pharmaceuticals, has been evaluated in multiple Phase 2 clinical trials for conditions like postherpetic neuralgia and diabetic neuropathy . The compound demonstrated efficacy in alleviating pain symptoms while maintaining a favorable safety profile.

Inflammatory Pain

Research indicates that Nav1.7 inhibitors can effectively manage inflammatory pain conditions. A study involving the compound C4 revealed its ability to reverse Paclitaxel-induced neuropathic pain in rodent models . This finding supports the potential application of Nav1.7 inhibitors in treating pain associated with cancer therapies.

Cancer Pain

Recent investigations have identified Nav1.7 as a target for cancer-related pain management. The inhibitor SV188 was found to selectively inhibit Nav1.7 channels in medullary thyroid cancer cells, demonstrating significant anticancer activity . This suggests that targeting Nav1.7 may not only alleviate pain but also inhibit tumor growth.

Case Studies

Study Compound Indication Results
C4Neuropathic PainEffectively reversed Paclitaxel-induced neuropathic pain in rodent models
TV-45070Postherpetic NeuralgiaDemonstrated efficacy in Phase 2 trials; partnered with Teva Pharmaceuticals
SV188Medullary Thyroid CancerInhibited viability of cancer cells; IC50 values of 8.47 μM and 9.32 μM

類似化合物との比較

Nav1.7 阻害剤は、以下のような他のナトリウムチャネル阻害剤と比較できます。

Nav1.7 阻害剤は、Nav1.7 アイソフォームに対する高い選択性により、オフターゲット効果を最小限に抑え、鎮痛薬としての可能性を高めています .

生物活性

Nav1.7, a voltage-gated sodium channel primarily expressed in peripheral sensory neurons, has emerged as a critical target for the development of analgesics. The selective inhibition of Nav1.7 is being explored as a promising strategy to alleviate various pain conditions, including neuropathic pain and inflammatory pain, while minimizing adverse effects associated with traditional analgesics.

Overview of Nav1.7 Inhibitors

Nav1.7 inhibitors can be classified based on their chemical structure and mechanism of action. This section outlines the various classes of Nav1.7 inhibitors and their biological activities.

Inhibitor Class Examples Mechanism of Action Clinical Status
Conventional VGSC InhibitorsLidocaine, MexiletineBroad-spectrum sodium channel inhibitionWidely used but non-selective
Sulphonamide DerivativesPF-05089771, GNE-616Selective inhibition of Nav1.7Clinical trials ongoing
Acyl Sulphonamide DerivativesC4, TV-45070Enhanced selectivity and potencyVarious stages of clinical trials
Novel CompoundsST-2262, GDC-0276State-independent inhibitionPreclinical to clinical development

1. C4: A Potent Nav1.7 Inhibitor

Recent studies have identified C4 as a selective this compound that effectively reverses Paclitaxel-induced neuropathic pain in rodent models. Molecular docking and simulations confirmed its binding mode to the channel, indicating a promising pathway for further development into clinical applications .

2. ST-2262: State-Independent Inhibition

The compound ST-2262 demonstrated an IC50 of 72 nM for Nav1.7 with over 200-fold selectivity against other sodium channel isoforms (Nav1.1–1.6 and Nav1.8). In non-human primate studies, it significantly reduced sensitivity to noxious heat, highlighting its potential for treating pain .

3. TV-45070: Clinical Trials and Applications

TV-45070 has shown efficacy in multiple Phase 2 clinical trials for conditions such as postherpetic neuralgia and dental pain. Its mechanism involves selective inhibition of Nav1.7, which is crucial for nociceptive signaling, thereby providing relief from moderate to severe pain .

Mechanistic Insights

The mechanism by which Nav1.7 inhibitors exert their effects involves blocking the influx of sodium ions through the channel during depolarization, thereby reducing neuronal excitability and subsequent pain signaling.

Key Mechanisms:

  • Nociceptive Signal Modulation : By inhibiting Nav1.7, these compounds disrupt the transmission of pain signals from peripheral nerves to the central nervous system.
  • Reduction of Hyperalgesia : Selective inhibition can lead to decreased sensitivity to painful stimuli in various animal models .

Challenges in Development

Despite promising preclinical results, many Nav1.7 inhibitors have faced challenges in clinical development due to issues such as:

  • Efficacy Discrepancies : A gap often exists between preclinical efficacy and clinical outcomes, necessitating improved predictive models .
  • Adverse Effects : Some inhibitors have been associated with cardiovascular effects due to off-target activity on other sodium channels .

特性

IUPAC Name

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXWPAGHGHDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5 mL microwave reaction vial was charged with 1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene (Preparation 1, 206 mg, 0.54 mmol), molybdenumhexacarbonyl (139 mg, 0.53 mmol), trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) (25.9 mg, 0.028 mmol), tri-tert-butylphosphonium tetrafluoroborate (16.8 mg, 0.058 mmol), methanesulphonamide (159 mg, 1.67 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.23 mL, 1.56 mmol) in 1,4-dioxane (1.80 mL). The vessel was sealed under air and exposed to microwave irradiation at 140° C. for 15 minutes. Once the reaction had cooled to room temperature the reaction mixture was then concentrated in vacuo to afford a brown oil. The oil was then passed through a short plug of silica eluting with 5% methanol in dichloromethane and fractions containing product were combined and concentrated in vacuo to afford an off white solid (266 mg). A portion of this material (190 mg) was purified by reverse phase column chromatography using the ISCO™ system (30 g ISCO C-18 cartridge) using a gradient of water/0.01% formic acid/acetonitrile to 0.01% formic acid/water as eluant to give the title compound (50 mg, 22%) as a white solid.
Name
1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step One
Quantity
25.9 mg
Type
catalyst
Reaction Step One
Quantity
16.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。